molecular formula C26H22P2 B1586061 cis-1,2-Bis(diphenylphosphino)ethylene CAS No. 983-80-2

cis-1,2-Bis(diphenylphosphino)ethylene

Cat. No.: B1586061
CAS No.: 983-80-2
M. Wt: 396.4 g/mol
InChI Key: NCKJIJSEWKIXAT-DQRAZIAOSA-N
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Description

Cis-1,2-Bis(diphenylphosphino)ethylene (dppv) is an organophosphorus compound with the formula C2H2(PPh2)2 (Ph = C6H5). Both the cis and trans isomers are known, but the cis isomer is of primary interest . It is classified as a diphosphine ligand, which is a bidentate ligand in coordination chemistry .


Synthesis Analysis

The diphosphine is prepared by the reaction of lithium diphenylphosphide with cis-dichloroethylene . The reaction is represented as follows: 2 LiPPh2 + C2H2Cl2 → C2H2(PPh2)2 + 2 LiCl .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by single crystal X-ray diffraction .


Chemical Reactions Analysis

The reaction of this compound (dppv) with CuX (X = CN, SCN) in a 1:1 M molar ratio in DCM–MeOH (50:50 V/V) under refluxing conditions gave two dimeric Cu(I) complexes .


Physical and Chemical Properties Analysis

This compound is a white solid with a melting point of 125 °C . Its molecular weight is 396.40 .

Scientific Research Applications

Mass Spectral Studies

  • Fragmentation Patterns and Intermediates: The mass spectra of cis-1,2-bis(diphenylphosphino)ethylene and related compounds have been studied, revealing their fragmentation patterns and intermediates. This is crucial for understanding the behavior of these compounds under different conditions (Chow & McAuliffe, 1973).

Ligand Exchange Reactions

  • Control of Coordination Environment: this compound has been used in ligand exchange reactions to control the coordination environment of Pt(II) acetylide complexes, demonstrating its utility in fine-tuning molecular structures (Campbell et al., 2003).

Catalysis

  • Sulfur Atom Exchange Reaction: This compound acts as a catalyst in the sulfur atom exchange reaction between organic polysulfides and sulfur, showcasing its potential in catalytic applications (Arisawa et al., 2005).
  • C-H Activation and Carboxylation: It has also been used in the C–H activation and carboxylation of terminal alkynes, further highlighting its role in catalysis (Trivedi et al., 2017).

Mechanism of Action

Target of Action

cis-1,2-Bis(diphenylphosphino)ethylene, also known as (Z)-1,2-Bis(diphenylphosphino)ethene, is primarily a diphosphine ligand . It is a bidentate ligand in coordination chemistry, meaning it can bind to a central atom in a coordination complex through two points .

Mode of Action

This compound interacts with its targets by forming complexes. For example, it gives rise to the complex Ni(dppv)2 and the coordination polymer [Ni(dppv)]n . These complexes are efficient catalysts for the conversion of terminal alkynes into propiolic acids with CO2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the conversion of terminal alkynes into propiolic acids . This reaction proceeds at atmospheric pressure and ambient temperature (25 °C), indicating the excellent catalytic activity of the complexes formed by this compound .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the catalysis of chemical reactions. Specifically, the complexes it forms can efficiently catalyze the conversion of terminal alkynes into propiolic acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is air-sensitive , and its reactions proceed at atmospheric pressure and ambient temperature . Therefore, the environment in which this compound is used can significantly impact its performance.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is labeled with the signal word “Warning” and has hazard statements H315, H319, H335 .

Future Directions

The complexes of cis-1,2-bis(diphenylphosphino)ethylene were found to be efficient catalysts for the conversion of terminal alkynes into propiolic acids with CO2 . Owing to their excellent catalytic activity, the reactions proceed at atmospheric pressure and ambient temperature (25 °C) . This suggests potential future directions in the field of catalysis.

Biochemical Analysis

Biochemical Properties

cis-1,2-Bis(diphenylphosphino)ethylene plays a crucial role in biochemical reactions, particularly as a ligand in coordination complexes. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, it forms complexes with nickel, such as Ni(dppv)₂, which are used in catalytic hydrogenation reactions . The nature of these interactions involves the coordination of the phosphorus atoms in this compound to the metal center, stabilizing the complex and enhancing its reactivity.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can affect the activity of metalloenzymes, thereby altering metabolic pathways and gene expression profiles. Additionally, this compound can impact cell signaling by binding to metal ions that serve as cofactors for signaling proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a chelating ligand, forming stable complexes with metal ions. These complexes can inhibit or activate enzymes by altering their conformation or by providing a reactive metal center for catalytic processes. For instance, the formation of nickel complexes with this compound can enhance the catalytic activity of hydrogenation reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but its reactivity can decrease over time if exposed to air or moisture. Long-term studies have shown that this compound can maintain its activity in in vitro and in vivo settings, although its effectiveness may diminish with prolonged exposure to environmental factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate enzyme activity and cellular processes without causing adverse effects. At high doses, this compound may exhibit toxic effects, such as disrupting cellular metabolism and causing oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metalloenzymes. It can influence metabolic flux by modulating the activity of enzymes involved in key biochemical reactions. For example, its interaction with nickel ions can enhance the catalytic efficiency of hydrogenation reactions, thereby affecting the overall metabolic pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its affinity for metal ions and its ability to form stable complexes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with metal ions can direct it to mitochondria, where it can influence mitochondrial function and metabolism .

Properties

IUPAC Name

[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKJIJSEWKIXAT-DQRAZIAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)P(/C=C\P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283879
Record name 1,2-Bis(diphenylphosphino)ethylene
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Molecular Weight

396.4 g/mol
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CAS No.

983-80-2, 983-81-3
Record name cis-1,2-Bis(diphenylphosphino)ethylene
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Record name cis-Vinylenebis(diphenylphosphine)
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Record name 983-80-2
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Record name Phosphine, trans-
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Record name 1,2-Bis(diphenylphosphino)ethylene
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Record name trans-vinylenebis[diphenylphosphine]
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Record name cis-vinylenebis[diphenylphosphine]
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Synthesis routes and methods

Procedure details

(C6H5)2PCH2CH2P(C6H5)2 ; (CH3CH2)2PCH2CH2P(CH2CH3)2 ; (CH3)2PCH2CH2P(CH3)2; (C6H5)2PCH2P(C6H5)2 ; and [(C6H5)2PCH2CH2 ]2P(C6H5).
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[(C6H5)2PCH2CH2 ]2P(C6H5)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,2-Bis(diphenylphosphino)ethylene
Reactant of Route 2
cis-1,2-Bis(diphenylphosphino)ethylene
Reactant of Route 3
cis-1,2-Bis(diphenylphosphino)ethylene
Reactant of Route 4
cis-1,2-Bis(diphenylphosphino)ethylene
Reactant of Route 5
cis-1,2-Bis(diphenylphosphino)ethylene
Reactant of Route 6
cis-1,2-Bis(diphenylphosphino)ethylene
Customer
Q & A

Q1: What is the molecular formula and weight of dppen?

A1: cis-1,2-Bis(diphenylphosphino)ethylene has the molecular formula C26H22P2 and a molecular weight of 396.4 g/mol.

Q2: How is dppen typically characterized spectroscopically?

A2: Common spectroscopic techniques used to characterize dppen include:

  • FT-IR Spectroscopy: Provides information about functional groups and bonding modes, particularly valuable for identifying P=O stretching frequencies upon oxidation. []
  • NMR Spectroscopy (1H and 31P): Offers insights into the structure, dynamics, and electronic environment around the phosphorus atoms, useful for identifying isomers and studying fluxional processes. [, , , , ]

Q3: What types of metal complexes does dppen form?

A3: dppen readily coordinates to a wide variety of transition metals, including iron, cobalt, nickel, ruthenium, rhodium, iridium, palladium, platinum, rhenium, osmium, molybdenum, and gold, forming complexes with diverse structures and oxidation states. [, , , , , , , , , , , , , , , , , , , , , ]

Q4: Does dppen always coordinate to metals in the same way?

A4: While dppen typically acts as a chelating ligand coordinating through both phosphorus atoms, it can also bridge two metal centers. [, ] Additionally, in certain cases, it may exhibit unexpected reactivity, such as undergoing P-aryl bond cleavage or C-C double bond isomerization. []

Q5: How does the rigidity of dppen influence the properties of its metal complexes?

A5: The rigid backbone of dppen enforces specific geometries around the metal center, impacting the stability, reactivity, and spectroscopic properties of the resulting complexes. For example, it often favors the formation of trans isomers in octahedral complexes. [, , , ]

Q6: How does the presence of dppen affect the redox properties of metal complexes?

A6: dppen can influence the redox potential of metal centers through both electronic and steric effects. Its strong σ-donor and π-acceptor properties can stabilize various oxidation states. [, , , , , ]

Q7: What types of catalytic reactions can be mediated by metal complexes containing dppen?

A7: dppen-containing metal complexes have shown catalytic activity in various reactions, including: * Hydrogenation of imines [] * Carboxylation of terminal alkynes [] * Hydrogen evolution [, ] * Carbon dioxide reduction []

Q8: How does the choice of metal and other ligands influence the catalytic activity of dppen complexes?

A8: The catalytic properties of dppen complexes are highly dependent on the identity of the metal center and other coordinating ligands. These factors can significantly influence the electronic properties, steric environment, and reactivity of the metal center, leading to variations in catalytic activity, selectivity, and reaction mechanisms. [, , , , ]

Q9: What is spin crossover behavior, and how is dppen involved?

A9: Spin crossover is a phenomenon observed in some transition metal complexes, where a change in temperature or pressure can induce a transition between high-spin and low-spin electronic configurations. dppen complexes of iron(II) are known to exhibit spin crossover behavior. [, , , ]

Q10: What structural changes occur during spin crossover in dppen complexes?

A10: X-ray absorption fine structure (XAFS) studies on [Fe(dppen)2X2] (X = Cl, Br) complexes revealed a significant decrease in the average Fe-P bond length upon transitioning from the high-spin to the low-spin state. This bond shortening is attributed to the increased metal-ligand bond strength in the low-spin state. []

Q11: How stable is dppen under different conditions?

A11: dppen is relatively air-stable in its solid state but can undergo oxidation to form the corresponding phosphine oxide in solution, especially in the presence of certain metal ions. [] This oxidation process can be monitored by 31P NMR and FT-IR spectroscopy. []

Q12: Are there strategies to improve the stability of dppen complexes?

A12: Careful choice of solvents, reaction conditions, and the presence of other stabilizing ligands can influence the stability of dppen complexes. Additionally, encapsulating dppen complexes within a nonporous crystal lattice has been shown to enhance their stability. []

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